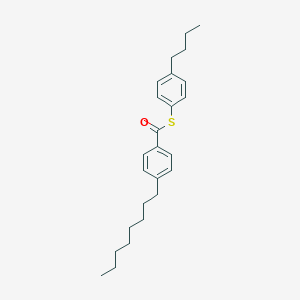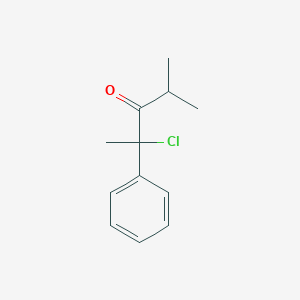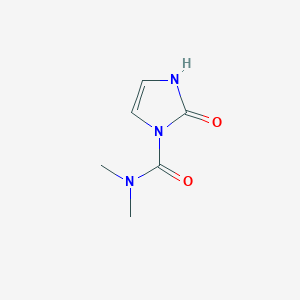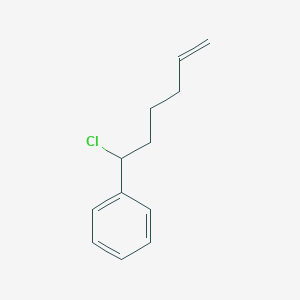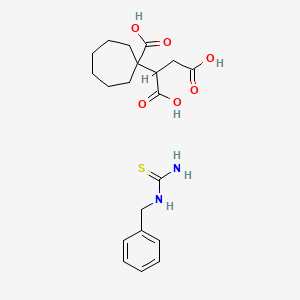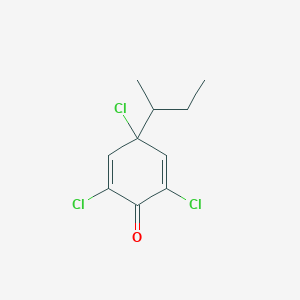
4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one is an organic compound characterized by a cyclohexadienone ring substituted with three chlorine atoms and a butan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one typically involves the chlorination of a suitable precursor, such as a cyclohexadienone derivative. The reaction conditions often include the use of chlorinating agents like thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the cyclohexadienone ring, followed by selective chlorination and the introduction of the butan-2-yl group through alkylation reactions. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Butan-2-yl)-2,4,6-trichlorophenol
- 4-(Butan-2-yl)-2,4,6-trichlorobenzene
- 4-(Butan-2-yl)-2,4,6-trichlorocyclohexanone
Uniqueness
4-(Butan-2-yl)-2,4,6-trichlorocyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern on the cyclohexadienone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
61305-68-8 |
|---|---|
Formule moléculaire |
C10H11Cl3O |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
4-butan-2-yl-2,4,6-trichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11Cl3O/c1-3-6(2)10(13)4-7(11)9(14)8(12)5-10/h4-6H,3H2,1-2H3 |
Clé InChI |
NDWMBQMBRMTVJE-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(C=C(C(=O)C(=C1)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


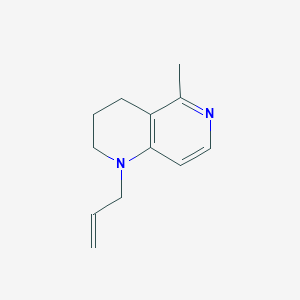
![Methyl [2-(dimethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14586371.png)
![2-Oxo-2-[(prop-2-en-1-yl)oxy]ethyl 2-cyanoprop-2-enoate](/img/structure/B14586372.png)
![4-Formylphenyl [2-(4-chlorophenoxy)ethyl]carbamate](/img/structure/B14586374.png)
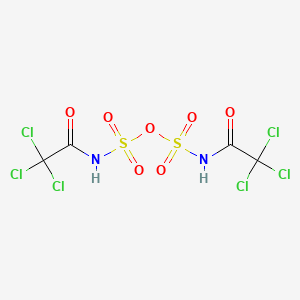
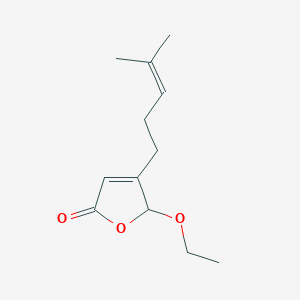
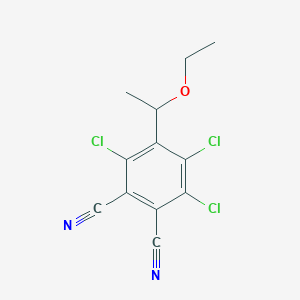
![1-[4-Hydroxy-3-methyl-2-(propan-2-yl)phenyl]ethan-1-one](/img/structure/B14586403.png)
